molecular formula C22H19BrCl2N2O3S B297206 2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(2-chlorobenzyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(2-chlorobenzyl)acetamide

Cat. No. B297206
M. Wt: 542.3 g/mol
InChI Key: CETMVOLVPRJJJB-UHFFFAOYSA-N
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Description

2-[[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amino]-N-(2-chlorobenzyl)acetamide, commonly known as BSCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSCB is a sulfonylurea derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

The mechanism of action of BSCB involves the activation of ATP-sensitive potassium channels in pancreatic beta cells, which leads to the release of insulin. BSCB also inhibits the activity of the enzyme alpha-glucosidase, which is responsible for the breakdown of complex carbohydrates into glucose. This results in a decrease in the absorption of glucose from the intestine, leading to a reduction in blood glucose levels.
Biochemical and Physiological Effects:
BSCB has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been found to increase insulin secretion and improve glucose tolerance, as well as reduce oxidative stress and inflammation. BSCB has also been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of BSCB is its potent antidiabetic and hypoglycemic effects, which make it a valuable tool for studying the mechanisms of glucose regulation and insulin secretion. However, BSCB has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on BSCB. One area of interest is the development of more efficient synthesis methods for BSCB and its analogs. Another direction is the investigation of the potential therapeutic applications of BSCB in the treatment of other diseases, such as neurodegenerative disorders and cancer. Additionally, the mechanisms of action of BSCB and its effects on various physiological processes could be further explored to gain a better understanding of its potential benefits and limitations.

Synthesis Methods

The synthesis of BSCB involves a multi-step process that starts with the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorobenzylamine to form 2-[(4-bromophenyl)sulfonyl](4-chlorobenzyl)amine. This intermediate is then reacted with 2-chlorobenzylamine and acetic anhydride to yield the final product, BSCB.

Scientific Research Applications

BSCB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent antidiabetic and hypoglycemic effects by stimulating insulin secretion and reducing blood glucose levels. BSCB has also been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.

properties

Molecular Formula

C22H19BrCl2N2O3S

Molecular Weight

542.3 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-chlorophenyl)methyl]amino]-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C22H19BrCl2N2O3S/c23-18-7-11-20(12-8-18)31(29,30)27(14-16-5-9-19(24)10-6-16)15-22(28)26-13-17-3-1-2-4-21(17)25/h1-12H,13-15H2,(H,26,28)

InChI Key

CETMVOLVPRJJJB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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